![molecular formula C18H11F3O2 B14387000 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one CAS No. 89880-51-3](/img/structure/B14387000.png)
3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one: is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyranone ring substituted with phenyl and trifluoromethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing phenyl and trifluoromethylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trifluoromethylphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects. For example, it may interfere with the biosynthesis of certain biomolecules or disrupt cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Fluridone: A related compound used as an aquatic herbicide.
Norflurazon: Another herbicide with a similar trifluoromethylphenyl group, used to control weeds in various crops.
Uniqueness: 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
89880-51-3 |
|---|---|
Molekularformel |
C18H11F3O2 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
3-phenyl-5-[3-(trifluoromethyl)phenyl]pyran-4-one |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-8-4-7-13(9-14)16-11-23-10-15(17(16)22)12-5-2-1-3-6-12/h1-11H |
InChI-Schlüssel |
XBEIZRZNTHOPLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)

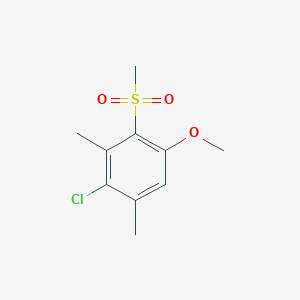
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
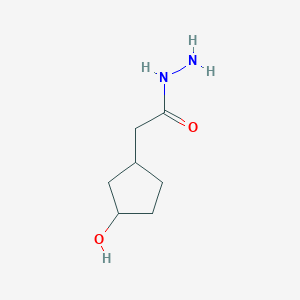
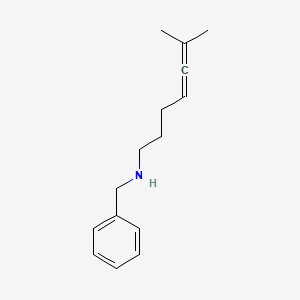
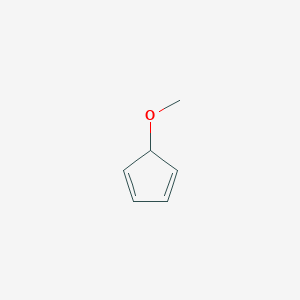
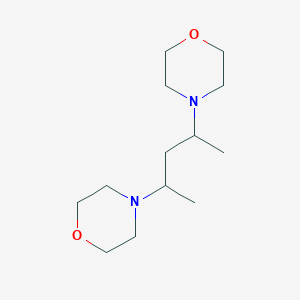

phosphanium chloride](/img/structure/B14386993.png)
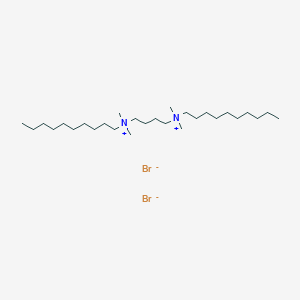
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)

